9-(4-benzylpiperidine-1-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one
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Overview
Description
Scientific Research Applications
Pharmacological Investigations
H1-Antihistaminic Agents : A study explored the synthesis and pharmacological investigation of novel compounds with a similar quinazoline backbone as potential H1-antihistaminic agents. The compounds showed significant protection in guinea pigs from histamine-induced bronchospasm, indicating their potential as a new class of H1-antihistamines with minimal sedative effects compared to the standard chlorpheniramine maleate (Alagarsamy, Solomon, & Murugan, 2007).
Antihypertensive Activity : Another study synthesized a series of benzyl-substituted quinazolin-ones to evaluate their antihypertensive activity. The compounds were tested in spontaneously hypertensive rats, showing significant antihypertensive effects. This suggests the quinazoline derivatives' potential for developing new antihypertensive medications (Alagarsamy & Pathak, 2007).
Antinociceptive and Anti-inflammatory Agents : Research into tetrahydro-5H-5-hydroxyphenyl benzylidine-substituted thiazoloquinazolines revealed potent antinociceptive and anti-inflammatory activities. These compounds, structurally related to the query compound, were evaluated through tail-flick technique and carrageenan-induced paw edema test, demonstrating potential for pain and inflammation treatment with low ulcerogenicity index (Selvam & Palanirajan, 2010).
Antimicrobial and Anticancer Applications
Antimicrobial Activities : A series of 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides showcased antimicrobial activity against selective gram-positive and gram-negative bacteria. The compounds emerged as potential leads for developing new antimicrobial agents (Alagarsamy et al., 2015).
Mechanism of Action
The compound has been found to have promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates . It also showed cidality against Mtb growing in host macrophages . Whole genome sequencing of genomic DNA from resistant mutants raised to this compound revealed mutations in decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) .
Future Directions
The compound is part of ongoing research to discover new drug candidates to feed the drug development pipeline, especially in the context of drug-resistant tuberculosis . The continuing prevalence of drug-resistant tuberculosis threatens global TB control programs, highlighting the need for such research .
Properties
IUPAC Name |
9-(4-benzylpiperidine-1-carbonyl)-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c28-22(26-12-9-18(10-13-26)15-17-5-2-1-3-6-17)19-7-8-20-21(16-19)25-24-27(23(20)29)11-4-14-30-24/h1-3,5-8,16,18H,4,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNAKVWDHGCKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)N=C2SC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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